Ethyltributylphosphonium diethylphosphate

CAS No.: 20445-94-7

Cat. No.: VC2850195

Molecular Formula: C18H42O4P2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20445-94-7 |

|---|---|

| Molecular Formula | C18H42O4P2 |

| Molecular Weight | 384.5 g/mol |

| IUPAC Name | diethyl phosphate;tributyl(ethyl)phosphanium |

| Standard InChI | InChI=1S/C14H32P.C4H11O4P/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-3-7-9(5,6)8-4-2/h5-14H2,1-4H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 |

| Standard InChI Key | RDCTYOLAEUHRGG-UHFFFAOYSA-M |

| SMILES | CCCC[P+](CC)(CCCC)CCCC.CCOP(=O)([O-])OCC |

| Canonical SMILES | CCCC[P+](CC)(CCCC)CCCC.CCOP(=O)([O-])OCC |

Introduction

Chemical Structure and Composition

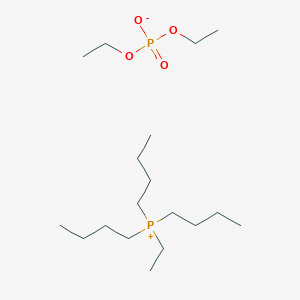

Ethyltributylphosphonium diethylphosphate is a phosphonium salt characterized by its distinctive molecular structure consisting of an ethyltributylphosphonium cation paired with a diethylphosphate anion . The compound has a molecular formula of C18H42O4P2 and a molecular weight of approximately 384.47 g/mol . The chemical structure features a quaternary phosphonium center with one ethyl and three butyl substituents, balanced by the diethylphosphate counterion.

Physical and Chemical Properties

Ethyltributylphosphonium diethylphosphate exhibits distinctive physical and chemical properties that contribute to its utility in various applications. The compound appears as a colorless to pale yellow clear liquid at room temperature . Its physical state and appearance make it convenient for numerous laboratory and industrial applications where liquid-phase reactions are preferred.

Table 1: Physical and Chemical Properties of Ethyltributylphosphonium Diethylphosphate

| Property | Value |

|---|---|

| Molecular Formula | C18H42O4P2 |

| Molecular Weight | 384.47 g/mol |

| Physical State | Liquid |

| Appearance | Colorless to pale yellow clear liquid |

| Melting Point | Below room temperature |

| Viscosity | 541 cP (25°C) |

| Density | 1.01 g/cm³ (25°C) |

| Conductivity | 0.27 mS/cm (30°C) |

| Electrochemical Window | 4.4 V |

The compound demonstrates considerable thermal stability and has the ability to dissolve various organic and inorganic compounds . This solubility characteristic is particularly valuable in applications requiring the dissolution of challenging substrates. Additionally, the compound's ionic nature contributes to its good conductivity of 0.27 mS/cm at 30°C , making it suitable for electrochemical applications.

The relatively high viscosity of 541 cP at 25°C is characteristic of many ionic liquids and affects its handling and application in certain processes. Despite this relatively high viscosity, the compound can still function effectively as a reaction medium or solvent in various chemical transformations.

Synthesis and Applications

Synthesis Approaches

While the search results provide limited detailed information on the specific synthesis methods for ethyltributylphosphonium diethylphosphate, the compound is typically prepared through chemical reactions involving phosphonium salts and phosphate esters. Similar diethyl phosphate-based ionic liquids have been synthesized through reaction procedures conducted at elevated temperatures (393-413 K), followed by purification steps including extraction with ethyl acetate, evaporation of residual solvents, and drying in vacuum ovens .

Catalytic Applications

Ethyltributylphosphonium diethylphosphate has demonstrated significant potential as a catalyst in various chemical reactions . Its ability to facilitate reactions is attributed to its thermal stability and capacity to dissolve different compounds. The compound serves as both a catalyst and reaction medium, particularly in organic synthesis reactions where conventional solvents may be less effective or environmentally problematic.

The compound is employed in scientific research applications including as a catalyst, a reactant, and a reagent for various reactions . It has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, as well as a reactant in polymer synthesis and as a reagent in metal-organic framework synthesis .

Green Chemistry Applications

In the field of green chemistry, ethyltributylphosphonium diethylphosphate serves as a solvent and catalyst in environmentally friendly reaction processes . Its role in promoting reactions with reduced waste aligns with the principles of sustainable chemistry, making it a valuable component in developing greener chemical processes and reducing environmental impact.

Table 2: Applications of Ethyltributylphosphonium Diethylphosphate

| Application Field | Specific Uses |

|---|---|

| Organic Synthesis | Catalyst and reagent in chemical reactions |

| Green Chemistry | Solvent and catalyst in environmentally friendly reactions |

| Biomaterials Science | Drug delivery systems, pharmaceutical formulations |

| Electrochemistry | Electrolyte in batteries and supercapacitors |

| Surface Technology | Advanced coatings with enhanced adhesion and corrosion resistance |

| Analytical Chemistry | Extraction and separation of compounds |

| Materials Science | Phase transfer catalyst in various synthesis processes |

Advanced Research Applications

Biomaterials and Pharmaceutical Applications

Ethyltributylphosphonium diethylphosphate has found applications in the development of biomaterials, particularly in drug delivery systems . The compound enhances the solubility and stability of pharmaceuticals, potentially improving their bioavailability and therapeutic efficacy. This application leverages the compound's ability to interact with both hydrophilic and hydrophobic substances, making it valuable in pharmaceutical formulation.

Electrochemical Applications

In electrochemical applications, ethyltributylphosphonium diethylphosphate functions as an electrolyte in batteries and supercapacitors . Its electrochemical window of 4.4 V indicates stability over a wide potential range, an important characteristic for electrolyte materials. The compound contributes to improving energy efficiency and storage capacity in these devices, potentially advancing energy storage technology.

Research suggests potential applications in energy storage systems where the compound's ionic conductivity and electrochemical stability are advantageous . These properties make it a candidate for next-generation energy storage solutions, although further optimization may be necessary for specific applications.

Surface Coatings and Materials Science

Ethyltributylphosphonium diethylphosphate has proven effective in formulating advanced surface coatings . These coatings provide enhanced adhesion and resistance to corrosion in industrial applications, potentially extending the lifespan of treated materials and reducing maintenance requirements. The compound's unique chemical structure allows it to interact effectively with substrate surfaces, promoting strong adhesion.

In materials science, the compound serves as a phase transfer catalyst in various synthesis processes . This application utilizes the compound's ability to facilitate reactions between substances in different phases, enabling efficient synthesis of materials that would otherwise be challenging to produce.

Analytical and Separation Science

Ethyltributylphosphonium diethylphosphate has demonstrated utility in analytical chemistry methods for the extraction and separation of various compounds . Its chemical properties enable improved sensitivity and selectivity in detection processes, making it valuable in analytical applications requiring precise isolation of target compounds.

The compound's application in extraction and separation processes leverages its selective interaction with different chemical species. These interactions are governed by the compound's structural features, particularly the lipophilic nature of the phosphonium cation and the specific binding characteristics of the diethylphosphate anion.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume